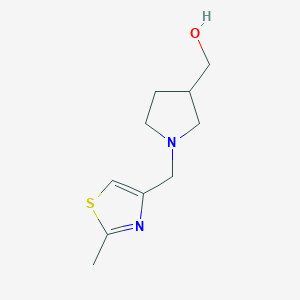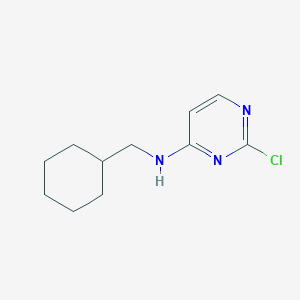![molecular formula C12H13ClN2O4 B1467144 1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid CAS No. 1492395-53-5](/img/structure/B1467144.png)
1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid
Overview
Description
“1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1492395-53-5 . It has a molecular weight of 284.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClN2O4/c1-19-10-3-2-8 (13)4-9 (10)14-12 (18)15-5-7 (6-15)11 (16)17/h2-4,7H,5-6H2,1H3, (H,14,18) (H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.7 . It’s a powder at room temperature . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases or the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthetic Applications
Synthesis of Azetidinethiocarboxylate Derivatives
Research demonstrates the synthesis of azetidinethiocarboxylate derivatives through the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with chlorodithioformates, leading to new access to derivatives of azetidine-1-carboxylic acid (Heimgartner et al., 2006). This process underscores the compound's utility in generating novel synthetic intermediates.
Antimicrobial Screening
Azetidinone and thiazolidinone derivatives synthesized from specific phenol compounds have been evaluated for their antimicrobial properties, showing promising activity against various microorganisms (Patel et al., 2008). These findings indicate the potential use of such derivatives in developing new antimicrobial agents.
Biological and Medicinal Applications
Antioxidant Activity
The antioxidant potentials of Schiff bases and azetidines derived from phenyl urea derivatives have been investigated, with some compounds displaying moderate to significant effects (Nagavolu et al., 2017). This research suggests the application of these compounds in medicinal chemistry for antioxidant therapy.
Azetidine-2-Carboxylic Acid in the Food Chain
Azetidine-2-carboxylic acid (Aze), a structurally similar compound, has been identified in sugar beets and table beets, implicating its role in the pathogenesis of disease in humans due to its incorporation into proteins in place of proline (Rubenstein et al., 2009). This discovery highlights the need for further studies on the biological impact of such compounds in the food chain.
Safety and Hazards
properties
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-19-10-3-2-8(13)4-9(10)14-12(18)15-5-7(6-15)11(16)17/h2-4,7H,5-6H2,1H3,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONAUPRPYGNMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467065.png)

amine](/img/structure/B1467069.png)


![2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol](/img/structure/B1467073.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1467077.png)
![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)
![[1-(3-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467080.png)

![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)